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Compound of Interest

Compound Name: Miltefosine

Cat. No.: B1683995 Get Quote

Executive Summary: Miltefosine (hexadecylphosphocholine, HePC), initially developed as an

anti-cancer agent, has been successfully repurposed as a broad-spectrum antimicrobial drug. It

stands as the first and only oral treatment for leishmaniasis, a neglected tropical disease.[1][2]

[3] This technical guide provides a comprehensive overview of the foundational in-vitro studies

that have elucidated the efficacy and mechanisms of action of miltefosine against a wide

range of pathogens, including protozoa, fungi, and amoebas, as well as its effects on cancer

cells. This document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols, quantitative data summaries, and visual

representations of its molecular pathways.

In-Vitro Efficacy: A Quantitative Summary
The in-vitro activity of miltefosine has been demonstrated across a diverse array of organisms.

The following tables summarize the key quantitative data from initial efficacy studies.

Anti-Protozoal Activity
Miltefosine has shown significant efficacy against various protozoan parasites, most notably

Leishmania species, the causative agents of leishmaniasis.

Table 1: In-Vitro Efficacy of Miltefosine against Leishmania Species
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Species Stage Metric
Concentration
(Value)

Citation(s)

L. tropica Promastigote
Lethal Conc.
(24h)

128 µg/mL [4]

L. tropica Promastigote
Lethal Conc.

(48h)
256 µg/mL [4]

L. tropica Promastigote IC₅₀
0.3548 ± 0.17

µg/mL
[5][6]

L. tropica
Axenic

Amastigote
IC₅₀

0.5320 ± 0.21

µg/mL
[5][6]

L. infantum
Intracellular

Amastigote
EC₅₀ 1.41 - 4.57 µM [7]

L. infantum Promastigote EC₅₀ 5.89 - 23.7 µM [7]

L. infantum

(Iranian Strain)
Promastigote IC₅₀ (48h) 7 µM [8]

L. donovani Promastigote IC₅₀ ~25 µM [9][10]

| L. donovani | Intracellular Amastigote | EC₅₀ (5-7 days) | 2.21 - 2.68 µM |[11] |

Table 2: In-Vitro Efficacy of Miltefosine against Free-Living Amoebas
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Species Metric
Concentration
(Value)

Citation(s)

Balamuthia
mandrillaris

Amebacidal Conc. ≥40 µM [12][13]

Acanthamoeba spp. Amebacidal Conc. 80 µM [12][13]

Acanthamoeba

castellanii
MTC₉₀ 125 µg/mL [14]

Acanthamoeba

castellanii
MCC₉₀ 4 mg/mL [14]

Naegleria fowleri MIC 40 µM [12][13]

| Naegleria fowleri | MAC | 55 µM |[12][13] |

Table 3: In-Vitro Efficacy of Miltefosine against Toxoplasma gondii

Metric Incubation Time
Value (%
Apoptosis)

Citation(s)

Apoptosis IC₅₀ 24 hours 15.53% [15]

Apoptosis IC₅₀ 48 hours 47.99% [15]

| Apoptosis IC₅₀ | 72 hours | 81.25% |[15] |

Anti-Fungal and Anti-Cancer Activity
Miltefosine also exhibits potent activity against various fungal pathogens and cancer cell lines,

highlighting its broad therapeutic potential.[16]

Table 4: In-Vitro Efficacy of Miltefosine against Fungal Pathogens
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Species Metric
Concentration
(Value)

Citation(s)

Scedosporium &
Lomentospora spp.

MIC 2 - 4 µg/mL [16]

Fusarium spp. GM MIC 1.44 µg/mL [17][18]

Cryptococcus spp. MIC 0.5 - 2 µg/mL [18]

| Sporothrix brasiliensis | MIC | 1 - 2 µg/mL |[18] |

Table 5: In-Vitro Efficacy of Miltefosine against Cancer Cells

Cell Type Effect Citation(s)

Colorectal Cancer Stem-
Like Cells

Suppression of self-
renewal and CSC
populations

[19]

Breast Cancer (MCF-7)
Enhances cytotoxicity of

Itraconazole
[20]

| Various Tumor Cell Lines | Triggers programmed cell death (apoptosis) |[21] |

Core Mechanisms of Action
The broad-spectrum activity of miltefosine stems from its ability to interfere with multiple,

fundamental cellular processes, primarily lipid metabolism, membrane integrity, and key

signaling pathways, ultimately leading to apoptotic cell death.

Disruption of Lipid Metabolism and Membrane Integrity
A primary mechanism of miltefosine is the perturbation of lipid-dependent metabolic and

signaling pathways.[1] In Leishmania, it significantly reduces phosphatidylcholine (PC) content

by inhibiting key enzymes like CTP:phosphocholine-cytidyltransferase.[10][22][23] It also

disrupts sphingomyelin biosynthesis, leading to an accumulation of ceramide, a known trigger
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of apoptosis.[10] Furthermore, miltefosine affects sterol composition, reducing C24 alkylated

sterols, which are crucial for membrane fluidity and function in these organisms.[22][23][24]

Diagram 1: Miltefosine's Impact on Lipid Metabolism
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Click to download full resolution via product page

Diagram 1: Miltefosine's Impact on Lipid Metabolism

Induction of Apoptosis-Like Cell Death
A consistent finding across numerous in-vitro studies is that miltefosine induces a

programmed cell death pathway resembling metazoan apoptosis.[9][10] This is characterized

by distinct morphological and biochemical hallmarks, including cell shrinkage, condensation of

nuclear DNA, and DNA fragmentation into oligonucleosome-sized fragments, which can be

visualized as a "ladder" on an agarose gel.[9][25][26] Further evidence comes from the

externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and cell

cycle arrest in the sub-G0/G1 phase.[15][26][27] This apoptotic mechanism is considered

advantageous as it avoids the provocation of a significant inflammatory response.[8]
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Diagram 2: Apoptotic Pathway Induced by Miltefosine
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Diagram 2: Apoptotic Pathway Induced by Miltefosine
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Interference with Cellular Signaling
In cancer cells, miltefosine's mechanism involves the disruption of critical survival signaling

pathways. It has been shown to inhibit Akt (Protein Kinase B), a central node in the

PI3K/Akt/mTOR pathway that regulates the cell cycle.[1] In colorectal cancer stem-like cells,

miltefosine disrupts lipid rafts, which in turn transcriptionally inhibits Checkpoint Kinase 1

(CHEK1).[19] Since cancer stem cells are highly dependent on CHEK1 for managing DNA

replication stress, its inhibition leads to cell death and prevents tumor initiation.[19]
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Diagram 3: CHEK1 Inhibition in Cancer Stem Cells
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Diagram 4: Workflow for Promastigote Viability Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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